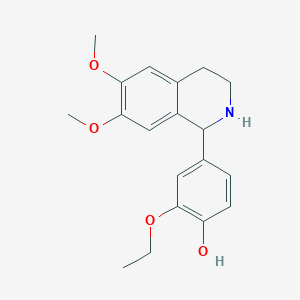
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of 1,2,3,4-tetrahydroisoquinoline derivatives, which are widely distributed in nature as alkaloids.
- Due to their diverse biological activities, these compounds find applications in medicinal chemistry, ranging from anti-inflammatory and anti-viral agents to potential treatments for Parkinson’s disease .
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol: is a complex organic compound with a fused tetrahydroisoquinoline core and an ethoxyphenol substituent.
Preparation Methods
- The synthesis of this compound involves a combination of two synthetic methods:
Petasis Reaction: The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is formed via the Petasis reaction.
Pomeranz–Fritsch–Bobbitt Cyclization: The morpholinone derivative is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using this classical cyclization method, which leads to the tetrahydroisoquinoline core.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like KMnO4 or PCC, while reduction could use NaBH4 or LiAlH4.
Major Products: The products formed depend on the specific reaction. For instance, reduction could yield the corresponding tetrahydroisoquinoline or its derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.
Biology: It may serve as a lead compound for developing new anti-inflammatory or anti-cancer agents.
Industry: Its derivatives could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific targets.
- Molecular pathways involved may include interactions with receptors, enzymes, or cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other tetrahydroisoquinoline derivatives.
Similar Compounds: While I don’t have a specific list, other related compounds include 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid and related esters and amides.
Remember that this compound’s applications and properties are continually explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C19H23NO4/c1-4-24-16-10-13(5-6-15(16)21)19-14-11-18(23-3)17(22-2)9-12(14)7-8-20-19/h5-6,9-11,19-21H,4,7-8H2,1-3H3 |
InChI Key |
KODKHELZSJNQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















